

# In Vitro Pharmacological Properties of Enisamium Iodide (Amizon)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Amizon   |           |  |  |
| Cat. No.:            | B1671293 | Get Quote |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological properties of enisamium iodide, commercially known as **Amizon**. It focuses on its antiviral mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

# Core Mechanism of Action: Inhibition of Viral RNA Polymerase

Enisamium iodide is an isonicotinic acid derivative that functions as a broad-spectrum antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2] In vitro studies have demonstrated that enisamium itself is a weak inhibitor of viral polymerases.[3] However, it is metabolized within host cells into a more potent hydroxylated metabolite, VR17-04.[1][3] This active metabolite is responsible for the direct inhibition of the polymerase's elongation activity, thereby halting viral RNA synthesis.[1][2] This mechanism has been demonstrated against both influenza viruses and coronaviruses, including SARS-CoV-2.[1][4]





Click to download full resolution via product page

Caption: Mechanism of Action of Enisamium Iodide.

# **Quantitative In Vitro Activity**



The antiviral activity of enisamium iodide and its active metabolite, VR17-04, has been quantified against various viruses and their polymerases using in vitro assays. The data highlights the significantly greater potency of the metabolite.

# **Inhibition of Viral RNA Polymerase Activity**

The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate the direct inhibitory effect of the compounds on the enzymatic activity of viral RdRp in cell-free assays.

| Compound                     | Target Polymerase | IC50 Value (mM) | Reference |
|------------------------------|-------------------|-----------------|-----------|
| Enisamium Iodide<br>(FAV00A) | Influenza A Virus | 46.3            | [3]       |
| Enisamium Iodide<br>(FAV00A) | SARS-CoV-2        | 40.7            | [1]       |
| VR17-04 (Metabolite)         | Influenza A Virus | 0.84            | [1]       |
| VR17-04 (Metabolite)         | SARS-CoV-2        | 2-3             | [1]       |

## **Antiviral Activity in Cell Culture**

The half-maximal effective concentration (EC<sub>50</sub> or EC<sub>90</sub>) measures the concentration required to inhibit viral replication within host cells. These values reflect the combined effect of cellular uptake, metabolism, and polymerase inhibition.

| Compound              | Virus                | Cell Line    | Activity<br>Metric | Value                  | Reference |
|-----------------------|----------------------|--------------|--------------------|------------------------|-----------|
| Enisamium<br>Iodide   | Influenza A<br>Virus | Cell Culture | EC90               | 157-439 μΜ             | [1]       |
| Enisamium<br>Chloride | SARS-CoV-2           | Caco-2       | IC50               | 1.2 mM (~300<br>μg/mL) | [4]       |
| Enisamium<br>Iodide   | HCoV-NL63            | NHBE         | IC50               | ~60 μg/mL              | [4]       |



# **Physicochemical and Permeability Properties**

Biopharmaceutical classification studies provide insight into the absorption characteristics of enisamium iodide.

| Parameter           | Condition                   | Value                                                           | Reference |
|---------------------|-----------------------------|-----------------------------------------------------------------|-----------|
| Solubility          | pH 1.2 - 7.5 (37 °C)        | 130 - 150 mg/mL                                                 | [5]       |
| Permeability (Papp) | Caco-2 cells (10–100<br>μΜ) | $0.2 \times 10^{-6}$ to $0.3 \times 10^{-6}$ cm s <sup>-1</sup> | [5]       |
| BCS Classification  | -                           | Class III (High<br>Solubility, Low<br>Permeability)             | [5][6]    |

# **Experimental Protocols**

The following sections detail the methodologies employed in the key in vitro studies cited.

## **In Vitro RNA Polymerase Activity Assay**

This assay directly measures the inhibitory effect of a compound on the function of purified viral RNA polymerase.

- Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.[1]
- Complex Assembly: The purified subunits are mixed in a specific molar ratio to assemble the functional polymerase complex.[1]
- Reaction Mixture: The assembled complex is incubated with a reaction mixture containing:
  - A model RNA template and a radiolabelled RNA primer.
  - Ribonucleoside triphosphates (rNTPs).
  - Varying concentrations of the test compound (enisamium or VR17-04).



- Incubation: The reaction is incubated at an optimal temperature to allow for RNA synthesis.
- Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Quantification: The amount of synthesized RNA is quantified by autoradiography or phosphorimaging to determine the IC<sub>50</sub> value.[3]



Click to download full resolution via product page

Caption: Workflow for In Vitro RNA Polymerase Inhibition Assay.

### **Cell-Based Antiviral Activity Assay**

This assay evaluates the efficacy of a compound in inhibiting viral replication within a cellular context.

- Cell Seeding: A suitable human cell line (e.g., A549, Caco-2, NHBE) is seeded in multi-well plates and grown to confluence.[3][4]
- Compound Treatment: Cells are pre-incubated with varying concentrations of enisamium iodide for a defined period (e.g., 6 hours).[4]
- Virus Infection: The treated cells are then infected with the target virus (e.g., Influenza A, SARS-CoV-2) at a specific multiplicity of infection (MOI).[3]

#### Foundational & Exploratory





- Incubation: The infected cells are incubated for a period sufficient to allow for multiple cycles of viral replication (e.g., 24-48 hours).
- Endpoint Analysis: The antiviral effect is quantified using one of several methods:
  - Virus Yield Reduction Assay: Supernatants are collected, and the amount of infectious virus is titrated (e.g., TCID<sub>50</sub> assay).[7]
  - Cytopathic Effect (CPE) Inhibition: The prevention of virus-induced cell death is visually assessed or quantified using cell viability dyes.[4]
  - Viral Protein/RNA Quantification: The levels of a specific viral protein (e.g., Nucleocapsid 'N' protein) or RNA are measured via Western Blot, ELISA, or RT-qPCR.[4]
- Data Analysis: The results are used to calculate the EC<sub>50</sub> or IC<sub>50</sub> value, representing the compound concentration that inhibits viral replication by 50%.





Click to download full resolution via product page

Caption: Workflow for Cell-Based Antiviral Assay.

# **Caco-2 Permeability Assay**

This assay is a standard in vitro model for predicting intestinal drug absorption.

 Cell Culture: Human colon carcinoma (Caco-2) cells are cultured on semi-permeable filter supports for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]



- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- · Permeability Measurement:
  - Enisamium iodide is added to the apical (AP) side of the monolayer (donor compartment).
  - Samples are taken from the basolateral (BL) side (receiver compartment) at various time points.
- Quantification: The concentration of enisamium iodide in the receiver compartment is quantified using a suitable analytical method (e.g., LC-MS/MS).
- Papp Calculation: The apparent permeability coefficient (Papp) is calculated, providing an estimate of the compound's rate of transport across the intestinal barrier.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Enisamium Inhibits SARS-CoV-2 RNA Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide | Semantic Scholar [semanticscholar.org]
- 7. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [In Vitro Pharmacological Properties of Enisamium lodide (Amizon)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671293#pharmacological-properties-of-amizon-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com